N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-3-2-12-21(13-17)16-6-4-15(5-7-16)20-18(22)14-8-10-19-11-9-14/h4-11,17H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEGLQKXQCUJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.38 g/mol
The compound features a piperidine ring with a methoxy group, which contributes to its unique chemical properties and biological activities. The isonicotinamide moiety is also critical for its interactions with biological targets.
Chemistry
This compound serves as a valuable building block in synthetic chemistry. It is utilized in the development of more complex molecules and can act as a ligand in coordination chemistry. Its unique substitution pattern allows for the synthesis of derivatives with potentially enhanced properties.
Biology
The compound is being investigated for its bioactive potential, particularly in relation to:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially inhibiting viral replication .
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Some studies have shown cytotoxic effects against various cancer cell lines, suggesting its potential in cancer therapy.
Medicine
This compound is being explored for therapeutic applications, including:
- Analgesic Effects : There is evidence suggesting that the compound may provide pain relief by interacting with opioid receptors.
- Therapeutic Potential in Chronic Diseases : Its ability to inhibit specific enzymes involved in disease processes positions it as a potential treatment option for chronic conditions such as arthritis and cancer .
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various experimental models:
- Analgesic Studies : In animal models, the compound exhibited significant pain-relieving effects comparable to established analgesics. The modulation of opioid receptors was identified as a key mechanism behind these effects.
- Anti-inflammatory Research : In vitro studies showed that the compound effectively reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as rheumatoid arthritis .
- Cancer Cell Line Studies : Cytotoxic assays revealed that certain derivatives of this compound induced apoptosis in multiple cancer cell lines, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure can be compared to derivatives with modifications in the phenyl ring substituents or isonicotinamide-linked functional groups:
Physicochemical Properties
Substituents significantly affect melting points, yields, and spectral characteristics:
Biological Activity
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurology and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxy group, connected to a phenyl group linked to an isonicotinamide moiety . This structural arrangement suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) .
The compound is primarily recognized for its role as an agonist of the neurotensin 1 receptor . This receptor is implicated in several neurological conditions, making the compound a candidate for therapeutic applications in treating neurodegenerative diseases, psychiatric disorders, and certain types of cancer. Its agonistic properties may enhance neurotensin signaling pathways, which could be beneficial for neuroprotection and pain management .
Neurotensin Receptor Modulation
Research indicates that this compound exhibits significant biological activity through modulation of the neurotensin 1 receptor. This interaction may lead to enhanced signaling pathways associated with neuroprotection and modulation of pain perception .
Potential Therapeutic Applications
Due to its pharmacological properties, this compound may have applications in:
- Neurodegenerative Diseases : Enhancing neurotensin signaling could provide protective effects against neuronal damage.
- Psychiatric Disorders : Modulation of neurotensin receptors may influence mood and anxiety regulation.
- Cancer Therapy : The compound's interaction with specific receptors might be leveraged for therapeutic benefits in oncology.
Case Studies and Experimental Data
Comparative Analysis
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-Aminophenyl)isonicotinamide | Amino group instead of piperidine | Greater solubility but reduced receptor specificity |
| N-(4-Methoxyphenyl)isonicotinamide | Methoxy-substituted phenyl group | Enhanced lipophilicity affecting bioavailability |
| 3-Methoxy-N-(4-pyridyl)isonicotinamide | Pyridine instead of piperidine | Different pharmacokinetic profile |
The unique combination of the methoxy-piperidine moiety and isonicotinamide core in this compound may confer distinct therapeutic advantages over its analogs .
Q & A
Q. How can computational modeling predict the compound’s binding mode to novel targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
